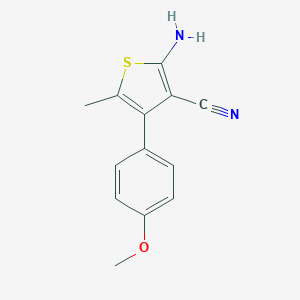

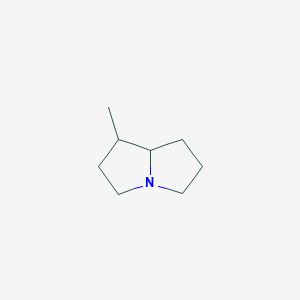

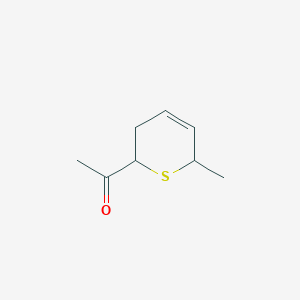

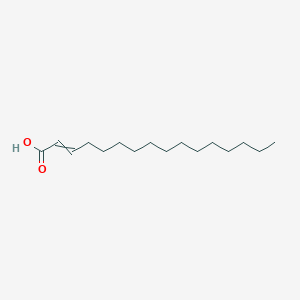

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of organic molecules with significant potential in various applications, including materials science and pharmaceuticals. Its structure features a thiophene ring, which is a common motif in molecules exhibiting interesting electronic properties, and a nitrile group that contributes to its reactivity and potential for further functionalization.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves the Gewald synthesis technique, utilizing ketones, malononitrile, a mild base, and sulfur powder. For example, Divyaraj Puthran et al. (2019) synthesized related compounds using this method, highlighting the versatility and efficacy of this synthetic approach in constructing complex thiophene-based structures (Puthran et al., 2019).

Molecular Structure Analysis

X-ray crystallography is a powerful tool for elucidating the molecular structure of thiophene derivatives. For instance, the crystal structure of a related compound, "3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile," was determined, offering insights into the arrangement of atoms and the overall geometry of such molecules (Okasha et al., 2022).

Applications De Recherche Scientifique

1. Crystallography

- Methods of application: The crystal structure was determined using X-ray diffraction techniques. The crystal was a colourless block with a size of 0.20 × 0.18 × 0.17 mm. The wavelength used was Mo Kα radiation (0.71073 Å). The diffractometer used was a Bruker APEX-II .

- Results or outcomes: The asymmetric unit of the title crystal structure was determined. The crystal structure was found to be monoclinic, with cell parameters a = 8.6539 (4) Å, b = 16.7491 (9) Å, c = 10.5511 (5) Å, β = 104.304 (5)°, V = 1481.92 (13) Å^3 .

2. Organic Synthesis

- Summary of the application: The compound “2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” has been synthesized via Schiff bases reduction route. This compound is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .

- Methods of application: The synthesis involved the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .

- Results or outcomes: The molecular structures of the synthesized compounds were reported. The compounds crystallized as monomeric entities in orthorhombic and monoclinic crystal systems .

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound.

Orientations Futures

Future research could explore the synthesis, properties, and potential applications of this compound. Given its functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry.

Propriétés

IUPAC Name |

2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-8-12(11(7-14)13(15)17-8)9-3-5-10(16-2)6-4-9/h3-6H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBQZXVLOBZACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C#N)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350060 |

Source

|

| Record name | 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

CAS RN |

100005-23-0 |

Source

|

| Record name | 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B8682.png)

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)